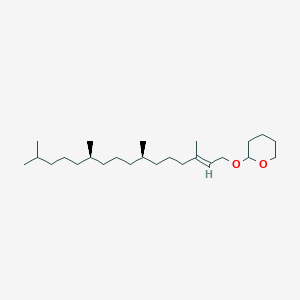
2-(((7R,11R,E)-3,7,11,15-Tetramethylhexadec-2-en-1-yl)oxy)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydropyranylphytol is a chemical compound that combines the structural features of tetrahydropyran and phytol. Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom, while phytol is a diterpene alcohol derived from chlorophyll. This compound is recognized for its utility in organic synthesis, particularly as a protecting group for alcohols.
准备方法
Synthetic Routes and Reaction Conditions: Tetrahydropyranylphytol can be synthesized through the reaction of phytol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically occurs in a solvent like dichloromethane at ambient temperature . The process involves the formation of a tetrahydropyranyl ether, which serves as a protecting group for the hydroxyl group in phytol.
Industrial Production Methods: Industrial production of tetrahydropyranylphytol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts like bismuth triflate and silica-supported perchloric acid have been employed to facilitate the reaction under solvent-free conditions .
化学反应分析
Types of Reactions: Tetrahydropyranylphytol undergoes various chemical reactions, including:
Oxidation: The tetrahydropyranyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the tetrahydropyranyl group back to the parent alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is employed for deprotection.
Major Products: The major products formed from these reactions include the parent alcohol (phytol), ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学研究应用
Tetrahydropyranylphytol has diverse applications in scientific research:
Medicine: Research explores its role in drug development, particularly in the synthesis of complex molecules and prodrugs.
作用机制
The mechanism of action of tetrahydropyranylphytol primarily involves its role as a protecting group. By forming a stable tetrahydropyranyl ether, it shields the hydroxyl group from unwanted reactions during synthetic processes. This stability is attributed to the formation of a six-membered ring, which is resistant to various reaction conditions. The deprotection step, typically involving acidic hydrolysis, restores the parent alcohol (phytol) for further functionalization .
相似化合物的比较
Tetrahydropyran: A simpler analog used as a protecting group for alcohols.
Phytol: The parent alcohol from which tetrahydropyranylphytol is derived.
Tetrahydrofuran: Another cyclic ether used in organic synthesis but with different reactivity and applications.
Uniqueness: Tetrahydropyranylphytol is unique due to its combined structural features, offering the protective benefits of tetrahydropyran and the biological relevance of phytol. This dual functionality makes it a valuable compound in both synthetic and biological research .
属性
分子式 |
C25H48O2 |
|---|---|
分子量 |
380.6 g/mol |
IUPAC 名称 |
2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]oxane |
InChI |
InChI=1S/C25H48O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)18-20-27-25-17-6-7-19-26-25/h18,21-23,25H,6-17,19-20H2,1-5H3/b24-18+/t22-,23-,25?/m1/s1 |
InChI 键 |
LZUGECIXUUUMEW-NDCQMZIQSA-N |
手性 SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/COC1CCCCO1)/C)CCCC(C)C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC1CCCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


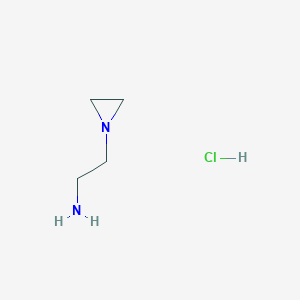
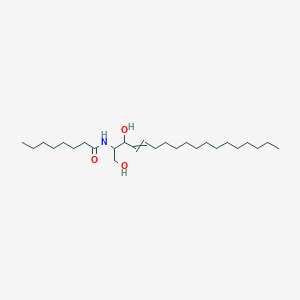
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
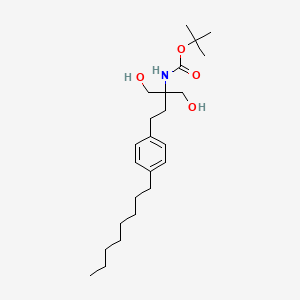
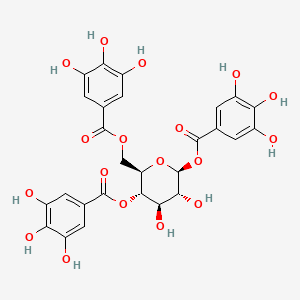
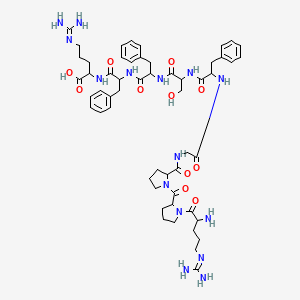
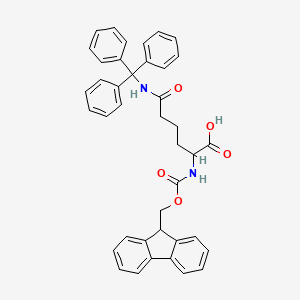
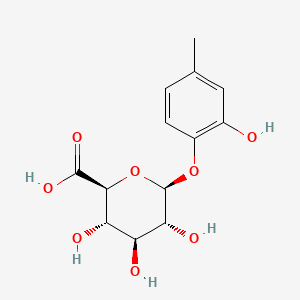
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)

![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
![[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B13404028.png)
![(3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13404032.png)
